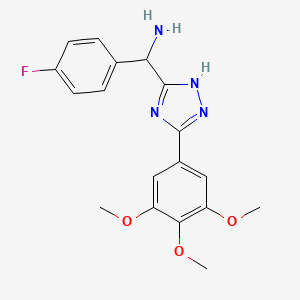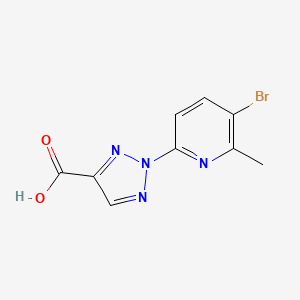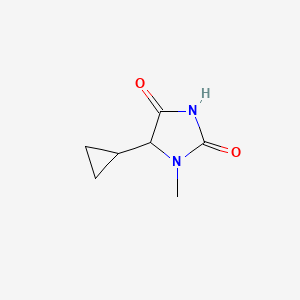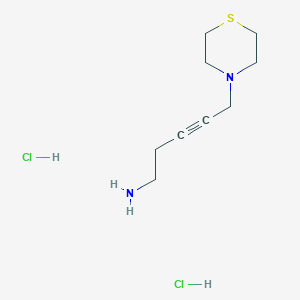
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a unique structure combining a cyclobutyl ring with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The starting material, 3-methylcyclobutanone, undergoes a reaction with a suitable alkylating agent to form the 3-methylcyclobutylmethyl intermediate.
Pyrazole Formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent, such as cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carbonitrile
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-5-carbonitrile
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group on the pyrazole ring can significantly impact the compound’s properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-[(3-methylcyclobutyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-8-2-9(3-8)6-13-7-10(4-11)5-12-13/h5,7-9H,2-3,6H2,1H3 |
Clé InChI |
MJZUMOIBOSNGAW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)CN2C=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)






![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)


![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)


